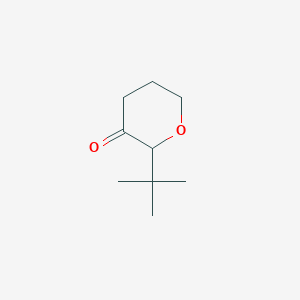

2-Tert-butyloxan-3-one

Description

2-Tert-butyloxan-3-one is a cyclic ketone characterized by a six-membered oxane ring substituted with a tert-butyl group at the 2-position and a ketone functional group at the 3-position.

Properties

IUPAC Name |

2-tert-butyloxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-7(10)5-4-6-11-8/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHEXHLYQBKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyloxan-3-one typically involves the reaction of tert-butyl alcohol with an appropriate oxanone precursor under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene, followed by the addition of tert-butylamine . The reaction is carried out under an inert atmosphere, often using argon, and involves cooling and subsequent heating steps to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process typically includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyloxan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxanones, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tert-butyloxan-3-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Tert-butyloxan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Methyl-2-butanone (CAS 563-80-4)

- Functional Group : Linear ketone with a methyl branch.

- Physical Properties : Lower molecular weight (86.13 g/mol) compared to 2-Tert-butyloxan-3-one (estimated ~156.23 g/mol).

- Reactivity : Lacks steric hindrance, enabling faster nucleophilic additions. In contrast, the tert-butyl group in this compound may slow reactions due to steric effects.

- Applications : Widely used as a solvent in coatings and adhesives .

- Environmental Data : Detected in water at concentrations up to 77054 µg/L, indicating moderate environmental mobility .

Methyl Laurate (Dodecanoic acid methyl ester, CAS 111-82-0)

- Functional Group : Ester (vs. ketone in this compound).

- Physical Properties : Higher molecular weight (214.34 g/mol) and lipophilic nature due to the long alkyl chain.

- Reactivity : Susceptible to hydrolysis under acidic/basic conditions, unlike ketones.

- Applications : Used in biodiesel production and as a flavoring agent .

Methyl Isothiocyanate (CAS 556-61-6)

- Functional Group : Isothiocyanate (highly reactive electrophile).

- Hazards : Acute toxicity (LC50 < 100 mg/m³), necessitating stringent respiratory protection .

- Contrast : Unlike this compound, which is expected to have lower acute toxicity due to its stable cyclic structure.

2-Bromo-2-methylpropanoic Acid

- Functional Group : Brominated carboxylic acid.

- Safety Protocols : Requires segregated storage, leak containment, and full protective gear (e.g., chemical-resistant gloves) .

Data Table: Key Properties of Comparable Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | Not Available | C₉H₁₆O₂ | ~156.23 | ~200 (estimated) | Low |

| 3-Methyl-2-butanone | 563-80-4 | C₅H₁₀O | 86.13 | 94–98 | 12.5 g/100 mL |

| Methyl Laurate | 111-82-0 | C₁₃H₂₆O₂ | 214.34 | 262–265 | Insoluble |

| Methyl Isothiocyanate | 556-61-6 | C₂H₃NS | 73.12 | 119 | Slightly soluble |

Research Findings and Mechanistic Insights

- Steric Effects: The tert-butyl group in this compound impedes nucleophilic attack at the carbonyl carbon, contrasting with 3-methyl-2-butanone, which reacts readily with Grignard reagents .

Biological Activity

2-Tert-butyloxan-3-one is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features impart specific biological activities, making it a subject of numerous studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxanone structure, which includes a tert-butyl group. This structural motif is significant in influencing the compound's lipophilicity and metabolic stability, common challenges in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 2287310-25-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can act as a ligand, binding to specific proteins and modulating their activity. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects.

- Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular responses.

- Receptor Binding : Studies indicate that this compound can bind to receptors associated with inflammation and pain, suggesting potential applications in pain management.

Case Studies and Research Findings

Recent research has explored the biological implications of this compound in various contexts:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated:

- Reduction in Inflammatory Markers : The compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

- Joint Swelling : Mice treated with the compound exhibited reduced joint swelling compared to the control group.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against various bacterial strains:

- Inhibition Zone Assays : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : It was suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar structural motifs:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Enzyme inhibition, Receptor binding |

| Tert-butyl acetate | Solvent properties | Non-specific interactions |

| Other oxanones | Variable | Depends on substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.